

# Application Notes: Co-Immunoprecipitation Assay for T145

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## Compound of Interest

Compound Name: T145

Cat. No.: B1682861

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## Introduction

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in vivo.<sup>[1][2][3][4]</sup> This method involves enriching a specific protein (the "bait") from a cell lysate using a target-specific antibody that is immobilized on a solid support, such as agarose or magnetic beads.<sup>[5][6]</sup> If the bait protein is part of a larger complex, its interacting partners (the "prey") will be co-precipitated. Subsequent analysis of the precipitated complex, typically by western blotting or mass spectrometry, can identify novel binding partners and confirm suspected interactions.<sup>[2][3][6]</sup>

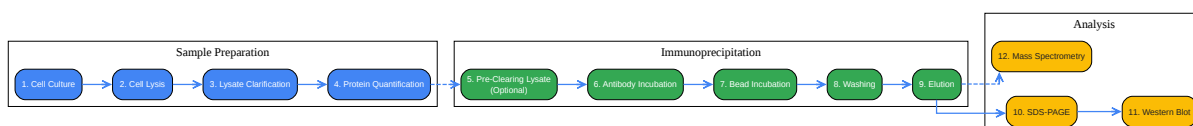
These application notes provide a detailed protocol for performing a co-immunoprecipitation assay for the hypothetical protein **T145**. While the specific function and interaction partners of "**T145**" are not defined here, this protocol offers a robust framework that can be optimized for any protein of interest.

## Principle of Co-Immunoprecipitation

The core principle of Co-IP relies on the specific recognition of an antigen (the bait protein) by an antibody.<sup>[1]</sup> The antibody is coupled to a solid-phase support, allowing for the isolation of the antibody-antigen complex from the complex mixture of a cell lysate.<sup>[5][7]</sup> Any proteins that are stably associated with the bait protein will also be captured. The entire complex is then eluted from the support and analyzed.

## Experimental Workflow

The general workflow for a Co-IP experiment is depicted below. It involves cell lysis, incubation of the lysate with a specific antibody, precipitation of the immune complex with beads, washing to remove non-specific binders, and finally, elution and analysis of the captured proteins.



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Caption: A generalized workflow for a co-immunoprecipitation experiment.

## Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Co-IP experiment to identify interaction partners of **T145**.

## Materials and Reagents

Buffers and Solutions

Reagent	Composition	Storage
PBS (Phosphate-Buffered Saline), pH 7.4	137 mM NaCl, 2.7 mM KCl, 10 mM Na <sub>2</sub> HPO <sub>4</sub> , 1.8 mM KH <sub>2</sub> PO <sub>4</sub>	Room Temp
IP Lysis Buffer (Non-denaturing)	50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40	4°C
Protease Inhibitor Cocktail	Commercially available (e.g., cOmplete™ Protease Inhibitor Cocktail)	-20°C
Phosphatase Inhibitor Cocktail	Commercially available (e.g., PhosSTOP™)	4°C
Wash Buffer	IP Lysis Buffer or PBS with 0.1% Tween-20	4°C
Elution Buffer (SDS-PAGE)	2X Laemmli Sample Buffer	Room Temp
Elution Buffer (Mass Spectrometry)	0.1 M Glycine-HCl, pH 2.5-3.0	4°C
Neutralization Buffer	1 M Tris-HCl, pH 8.5	4°C

## Other Materials

Item
Cell culture reagents
Cell scrapers
Microcentrifuge tubes
Refrigerated microcentrifuge
End-over-end rotator
Pipettes and tips
Protein A/G agarose or magnetic beads
Primary antibody against T145 (bait)
Isotype control antibody (negative control)
Primary antibody against potential interacting protein (prey) for Western blot
Secondary antibodies for Western blot
SDS-PAGE gels and running buffer
Western blot transfer system and membranes
Chemiluminescence detection reagents

## Procedure

### 1. Cell Culture and Treatment

- Culture cells expressing **T145** to approximately 80-90% confluency in appropriate cell culture dishes.
- If applicable, treat cells with any required stimuli (e.g., growth factors, inhibitors) for the desired time to induce the protein interaction of interest.

### 2. Cell Lysis

- Aspirate the culture medium and wash the cells twice with ice-cold PBS.[\[1\]](#)

- Add ice-cold IP Lysis Buffer supplemented with protease and phosphatase inhibitors to the cells (e.g., 1 mL for a 10 cm dish).
- Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[3]
- Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
- Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

### 3. Protein Quantification

- Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., Bradford or BCA assay).
- Normalize the protein concentration of all samples to ensure equal input for the Co-IP. A typical input is 0.5-1.0 mg of total protein per IP.

### 4. Pre-clearing the Lysate (Optional but Recommended)

- To reduce non-specific binding, pre-clear the lysate by adding 20-30 µL of Protein A/G beads to the normalized lysate.[7][8]
- Incubate on an end-over-end rotator for 1 hour at 4°C.
- Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.
- Carefully transfer the supernatant to a new pre-chilled tube.

### 5. Immunoprecipitation

- Add the primary antibody against **T145** to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).
- For a negative control, add an equal amount of an isotype control IgG to a separate tube of lysate.[8]

- Incubate the lysate-antibody mixture on an end-over-end rotator for 2-4 hours or overnight at 4°C.

#### 6. Formation of Immune Complex

- Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture.
- Incubate on an end-over-end rotator for 1-2 hours at 4°C.

#### 7. Washing

- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Carefully aspirate and discard the supernatant.
- Resuspend the beads in 1 mL of ice-cold Wash Buffer.
- Repeat the wash step 3-5 times to remove non-specifically bound proteins.[7][8] With each wash, the stringency can be adjusted by modifying the salt or detergent concentration in the wash buffer to minimize non-specific interactions.

#### 8. Elution

- After the final wash, carefully remove all supernatant.
- For Western Blot Analysis:
  - Resuspend the beads in 30-50 µL of 2X Laemmli Sample Buffer.
  - Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and elute them from the beads.
  - Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
- For Mass Spectrometry Analysis:
  - Elute the proteins by adding an acidic elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0) and incubating for 5-10 minutes at room temperature.

- Pellet the beads and immediately transfer the supernatant to a new tube containing neutralization buffer to restore the pH.

## 9. Analysis

- Western Blotting:
  - Separate the eluted proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Probe the membrane with primary antibodies against **T145** (to confirm successful immunoprecipitation) and the suspected interacting protein(s).
  - Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
- Mass Spectrometry:
  - Prepare the eluted sample according to the specific requirements of the mass spectrometry facility for protein identification.

## Data Presentation and Interpretation

Quantitative data from Co-IP experiments, particularly when comparing different conditions, should be summarized in a clear and structured manner.

Table 1: Experimental Setup for **T145** Co-Immunoprecipitation

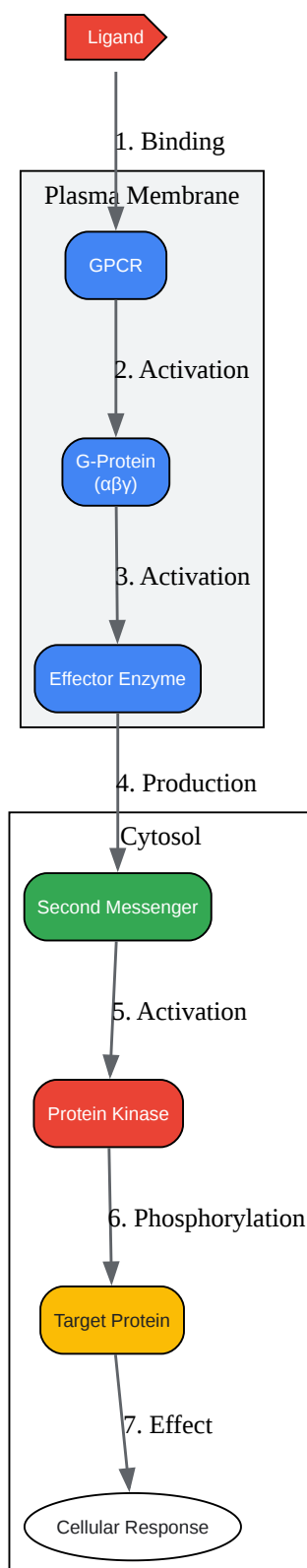
Sample	Cell Lysate	Antibody	Bead Type	Purpose
Input	20-40 µg	None	None	To show the presence of bait and prey proteins in the lysate.
Negative Control (IgG)	0.5-1.0 mg	Isotype Control IgG	Protein A/G	To control for non-specific binding to the antibody and beads. <a href="#">[2]</a>
Experimental (Anti-T145)	0.5-1.0 mg	Anti-T145 Antibody	Protein A/G	To immunoprecipitate T145 and its interacting partners.

Table 2: Expected Western Blot Results

Sample	Blot: Anti-T145	Blot: Anti-Prey Protein	Interpretation
Input	Band Present	Band Present	Both proteins are expressed in the cells.
Negative Control (IgG)	No Band	No Band	No significant non-specific binding.
Experimental (Anti-T145)	Band Present	Band Present	T145 and the prey protein interact.
Experimental (Anti-T145)	Band Present	No Band	T145 and the prey protein do not interact under these conditions.

## Signaling Pathway Diagram

If **T145** were known to be part of a signaling pathway, a diagram would be used to illustrate its position and interactions. For instance, if **T145** were a scaffold protein in a kinase cascade, the diagram would show its relationship with upstream and downstream components. As the specific pathway for **T145** is unknown, a generic G-protein coupled receptor (GPCR) signaling pathway is provided below as an example of how such a diagram would be constructed.



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Caption: An example of a G-protein coupled receptor signaling pathway.

## Optimization and Troubleshooting

The success of a Co-IP experiment is highly dependent on several factors that may require optimization.<sup>[5][9]</sup>

- **Antibody Selection:** The choice of a high-quality antibody specific for the bait protein is critical.<sup>[5][6]</sup> The antibody should be validated for IP applications and recognize a native epitope of the target protein.
- **Lysis Buffer Composition:** The stringency of the lysis buffer (i.e., the concentration of salt and detergent) must be optimized to maintain the protein-protein interaction of interest while minimizing non-specific binding.
- **Wash Conditions:** The number and stringency of the wash steps are crucial for reducing background.<sup>[8]</sup>
- **Controls:** Appropriate controls, including an isotype control and a bead-only control, are essential for interpreting the results correctly.<sup>[6]</sup>

By following this detailed protocol and considering the key optimization parameters, researchers can effectively utilize co-immunoprecipitation to investigate the interaction partners of **T145** or any other protein of interest, thereby gaining valuable insights into cellular function and disease mechanisms.

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